molecular formula C9H9NO B13169446 2H-1-Benzopyran-2-amine CAS No. 67747-72-2

2H-1-Benzopyran-2-amine

Cat. No.: B13169446
CAS No.: 67747-72-2
M. Wt: 147.17 g/mol
InChI Key: ZGKVRYOUJKEBAL-UHFFFAOYSA-N
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Description

Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of 2H-CHROMEN-2-AMINE consists of a chromene ring with an amine group attached at the second position, making it a versatile scaffold for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 2H-CHROMEN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include chromenones, dihydrochromenes, and various substituted chromene derivatives .

Scientific Research Applications

Synthesis of 2H-1-Benzopyran-2-amine

The synthesis of 2H-1-benzopyran derivatives has been extensively studied, with various methods reported in the literature. Notably, enzyme-catalyzed reactions are gaining traction due to their mild conditions and high selectivity. The Knoevenagel reaction combined with intramolecular ester exchange is one such method that has shown promise in synthesizing these compounds efficiently .

Biological Properties

This compound derivatives have been noted for their wide range of biological activities:

  • Anti-inflammatory : These compounds exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like arthritis.
  • Antioxidant : They help in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anticancer : Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antidiabetic : Specific derivatives have been identified as α-glucosidase inhibitors, which are crucial for managing diabetes by reducing postprandial blood sugar levels .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are extensive:

Application AreaDescriptionExample Compounds
Antidiabetic Agents Compounds that inhibit α-glucosidase to manage blood sugar levels post-meal.3-(4-nitro)phenyl derivatives
Anti-inflammatory Drugs Used in formulations to reduce inflammation in chronic diseases.Various substituted benzopyrans
Antioxidants Protect against oxidative damage and cellular aging.Natural and synthetic variants
Anticancer Agents Target specific cancer pathways to inhibit tumor growth.Derivatives with specific substitutions

Case Study 1: Antidiabetic Activity

A study demonstrated that a specific derivative of this compound significantly reduced postprandial blood glucose levels in diabetic rats. The compound was shown to inhibit α-glucosidase effectively, providing a basis for its use as a therapeutic agent in diabetes management .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of various 2H-1-benzopyran derivatives against breast cancer cell lines. The findings revealed that certain compounds induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 2H-CHROMEN-2-AMINE involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and π–π stacking interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

2H-CHROMEN-2-AMINE can be compared with other similar compounds, such as:

The uniqueness of 2H-CHROMEN-2-AMINE lies in its versatile amine group, which allows for a wide range of chemical modifications and biological activities.

Biological Activity

2H-1-Benzopyran-2-amine, a derivative of benzopyran, is part of a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

Chemical Structure C9H9N\text{Chemical Structure }C_{9}H_{9}N

This compound features a benzopyran ring system with an amine functional group that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 2H-1-benzopyran exhibit significant antimicrobial properties. A study focusing on 3,7-disubstituted derivatives found that certain compounds displayed potent antifungal activity against strains such as Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL, outperforming standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Selected 2H-1-Benzopyran Derivatives

Compound IDMIC (µg/mL)Activity TypeTarget Organism
3ae1.56AntifungalTrichophyton mentagrophytes
3bc1.56AntifungalTrichophyton mentagrophytes
Fluconazole4.0AntifungalTrichophyton mentagrophytes

Anticancer Properties

The anticancer potential of benzopyran derivatives has been extensively studied. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The most promising derivative exhibited an IC50 value ranging from 2.58 to 34.86 µM, indicating effective inhibition of cell proliferation .

Case Study: MCF-7 Cell Line

In a specific study on MCF-7 cells, it was found that certain benzopyran derivatives activated apoptosis pathways and interfered with tubulin polymerization kinetics . This suggests a mechanism by which these compounds may exert their anticancer effects.

Anti-inflammatory and Antioxidant Activities

2H-1-benzopyran derivatives have also shown promise in anti-inflammatory applications. For example, braylin, a natural coumarin related to the benzopyran structure, exhibited concentration-dependent suppression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Moreover, the antioxidant activity of these compounds has been assessed using various assays like DPPH and ORAC tests. Some derivatives demonstrated strong radical scavenging abilities, contributing to their potential therapeutic applications in oxidative stress-related diseases .

The mechanisms underlying the biological activities of 2H-1-benzopyran derivatives are multifaceted:

  • Antimicrobial Activity : The presence of the benzopyran moiety enhances interaction with microbial targets.
  • Anticancer Mechanisms : Involvement in apoptosis and disruption of microtubule dynamics are key pathways.
  • Anti-inflammatory Effects : Modulation of NF-kB signaling pathways and cytokine production is crucial for reducing inflammation.

Properties

CAS No.

67747-72-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2H-chromen-2-amine

InChI

InChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2

InChI Key

ZGKVRYOUJKEBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(O2)N

Origin of Product

United States

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